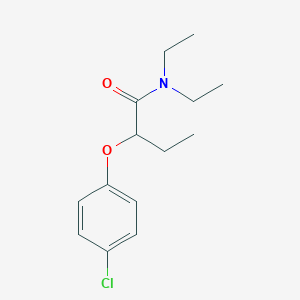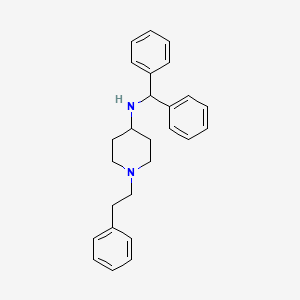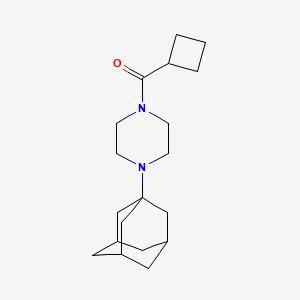![molecular formula C23H27N3O2 B5323276 1-[(6-isopropyl-1H-indol-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5323276.png)
1-[(6-isopropyl-1H-indol-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(6-isopropyl-1H-indol-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol, also known as IPI-504, is a small molecule inhibitor that has been found to have potential therapeutic applications in cancer treatment. This compound was first synthesized by researchers at Infinity Pharmaceuticals and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The mechanism of action of 1-[(6-isopropyl-1H-indol-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol involves binding to the ATP-binding pocket of Hsp90, which prevents the protein from interacting with its client proteins. This leads to the destabilization and degradation of numerous oncogenic proteins that are required for cancer cell survival.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has also been shown to have potential therapeutic applications in other diseases that are associated with Hsp90 dysregulation, such as neurodegenerative disorders and autoimmune diseases. However, further research is needed to fully explore these potential applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[(6-isopropyl-1H-indol-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol is that it has been extensively studied and has a well-characterized mechanism of action. Additionally, its potency and selectivity make it a valuable tool for studying the role of Hsp90 in cancer and other diseases. However, one limitation is that it is a small molecule inhibitor, which may limit its ability to penetrate into certain cellular compartments.
Direcciones Futuras
There are numerous potential future directions for research involving 1-[(6-isopropyl-1H-indol-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol. One area of interest is the development of combination therapies that involve this compound and other drugs that target Hsp90 client proteins. Additionally, further research is needed to fully understand the potential therapeutic applications of this compound in diseases other than cancer. Finally, the development of more potent and selective Hsp90 inhibitors may lead to the development of even more effective cancer therapies.
Métodos De Síntesis
The synthesis of 1-[(6-isopropyl-1H-indol-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol involves a multi-step process that begins with the reaction of 6-isopropylindole with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with 5-methyl-2-pyridinecarboxaldehyde to form the corresponding imine, which is subsequently reduced with sodium borohydride to form the final product, this compound.
Aplicaciones Científicas De Investigación
1-[(6-isopropyl-1H-indol-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol has been extensively studied for its potential use in cancer treatment. Specifically, it has been found to inhibit the activity of heat shock protein 90 (Hsp90), which is a chaperone protein that is involved in the folding and stabilization of numerous client proteins that are critical for cancer cell survival. By inhibiting Hsp90, this compound has been shown to induce cancer cell death and inhibit tumor growth in preclinical studies.
Propiedades
IUPAC Name |
[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-(6-propan-2-yl-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-15(2)17-5-6-18-13-20(25-19(18)12-17)22(27)26-10-8-23(28,9-11-26)21-7-4-16(3)14-24-21/h4-7,12-15,25,28H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSODBITCACOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-(trifluoromethyl)morpholine](/img/structure/B5323193.png)

![1-allyl-4-[2-(4-fluorophenoxy)butanoyl]piperazine](/img/structure/B5323212.png)
![N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-pyridinecarboxamide](/img/structure/B5323226.png)
![4-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane](/img/structure/B5323237.png)


![9-{[(3,5-dimethylbenzyl)thio]acetyl}-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5323263.png)

![1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5323271.png)
![2-{[4-(tetrahydro-2H-thiopyran-4-yl)-1-piperazinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5323284.png)
![[5-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylmethyl)-2-ethoxyphenyl]methanol](/img/structure/B5323300.png)

![2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-[3-(hydroxymethyl)-4-isopropoxyphenyl]nicotinonitrile](/img/structure/B5323304.png)